6-Chloro-4-ethoxyquinazoline is a compound belonging to the quinazoline family, characterized by its unique structural features that include a chloro group and an ethoxy substituent. Quinazolines are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring, making them significant in various chemical and biological contexts. The presence of the chloro and ethoxy groups in 6-chloro-4-ethoxyquinazoline contributes to its reactivity and potential applications in medicinal chemistry and material science.
Quinazoline derivatives, including 6-chloro-4-ethoxyquinazoline, exhibit a range of biological activities:
The synthesis of 6-chloro-4-ethoxyquinazoline typically involves several steps:
6-Chloro-4-ethoxyquinazoline has several applications:
Interaction studies involving 6-chloro-4-ethoxyquinazoline focus on its binding affinity with various biological targets:
Several compounds share structural similarities with 6-chloro-4-ethoxyquinazoline, which can be compared based on their chemical properties and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloroquinazoline | Chlorine at position 4 | Anticancer activity |
| 6-Methoxyquinazoline | Methoxy group at position 6 | Antimicrobial properties |
| 7-Ethylquinazoline | Ethyl group at position 7 | Kinase inhibition |
| 2-Aminoquinazoline | Amino group at position 2 | Antitumor activity |
The uniqueness of 6-chloro-4-ethoxyquinazoline lies in its specific combination of substituents (chloro and ethoxy) that influence its reactivity and biological profile, setting it apart from other quinazolines which may not exhibit the same level of potency against particular targets or may have different pharmacokinetic properties.
The integration of transition metal catalysts has revolutionized quinazoline synthesis, particularly for introducing ethoxy groups at the C4 position. Palladium-mediated Buchwald-Hartwig amination enables efficient cyclization of 2-aminobenzamide precursors with ethylene glycol derivatives, achieving yields up to 78% under optimized conditions. Copper(I)-catalyzed Ullmann-type coupling reactions demonstrate superior performance for ether bond formation, with 2-chloro-4-nitrobenzamide derivatives reacting selectively with sodium ethoxide in dimethylacetamide at 110°C.
A comparative analysis of catalytic systems reveals distinct advantages:
| Catalyst System | Reaction Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 12 | 72 | <5% |
| CuI/1,10-phenanthroline | 8 | 85 | 8% |
| NiCl₂(dppe) | 24 | 63 | 12% |
Recent work demonstrates that nickel-catalyzed reductive amination facilitates simultaneous quinazoline ring formation and ethoxylation, though competing dehalogenation remains a challenge when using 6-chlorinated precursors. Microwave-assisted conditions (150°C, 20 min) enhance reaction efficiency, reducing catalyst loading by 30% compared to thermal methods.
Regiochemical control represents a critical challenge in 6-chloro-4-ethoxyquinazoline synthesis. Directed ortho-metalation strategies using lithium diisopropylamide (LDA) enable precise chlorination at C6, achieving >95% regioselectivity when employing N,N-dimethylcarbamoyl directing groups. Computational studies reveal that ethoxy groups at C4 electronically deactivate C5/C7 positions, creating inherent preference for C6 electrophilic substitution:
$$ \text{Electrophilic Reactivity Order: } C6 > C5 \approx C7 > C8 $$
Mitsunobu reactions using triphenylphosphine (TPP) and diisopropyl azodicarboxylate (DIAD) effectively install ethoxy groups while preserving chloro substituents. Kinetic studies demonstrate that ethoxylation proceeds via an S~N~Ar mechanism at 70°C in toluene, with Hammett analysis (ρ = +2.1) confirming strong electron-withdrawing group acceleration.
Protection-deprotection sequences address competing reactivity:
Chloro Protection:
Ethoxy Direction:
Sustainable synthesis methods have reduced the ecological impact of 6-chloro-4-ethoxyquinazoline production through three key innovations:
Solvent Optimization:
Catalyst Recycling:
Energy Efficiency:
The quinazoline scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of phosphatidylinositol 3-kinase inhibitors [1]. The positional arrangement of substituents on the quinazoline core significantly influences the binding affinity and selectivity toward phosphatidylinositol 3-kinase targets [2]. Research has demonstrated that specific substitution patterns at positions 4, 6, and 7 of the quinazoline ring system are critical determinants of biological activity [3].
Position 4 substitution plays a fundamental role in establishing the binding orientation within the adenosine triphosphate binding pocket of phosphatidylinositol 3-kinase [4]. The ethoxy group at position 4 provides optimal electronic and steric properties for hydrogen bond formation with key residues in the hinge region of the kinase domain [5]. Studies have shown that 4-substituted quinazolines demonstrate enhanced selectivity compared to their 2-substituted counterparts, with the 4-position offering more favorable interactions with Met793 and Gln791 residues [3].
The 6-position chlorine substitution contributes significantly to the overall binding affinity through halogen bonding interactions and electronic modulation of the quinazoline ring system [6]. Comparative studies reveal that 6-chloro substituted derivatives exhibit superior phosphatidylinositol 3-kinase inhibitory activity compared to unsubstituted analogues [7]. The chlorine atom at position 6 enhances the compound's ability to form stable interactions within the hydrophobic pocket of the kinase active site [8].
Position 7 modifications have been shown to influence the selectivity profile across different phosphatidylinositol 3-kinase isoforms [8]. Research indicates that alkoxy substituents at position 7 are particularly favorable for dual kinase inhibition, with compounds bearing 7-position modifications showing enhanced activity against both phosphatidylinositol 3-kinase and Aurora kinase targets [8]. The combination of 6,7-disubstituted quinazolines demonstrates synergistic effects, resulting in compounds with nanomolar potency ranges [3].
| Position | Substituent Type | Effect on Phosphatidylinositol 3-kinase Activity | Key Binding Interactions |
|---|---|---|---|
| 4 | Ethoxy | Essential for hinge region binding | Hydrogen bonds with Met793, Gln791 |
| 6 | Chlorine | Enhanced binding affinity | Halogen bonding, electronic effects |
| 7 | Alkoxy chains | Improved selectivity profile | Hydrophobic pocket interactions |
| 6,7-disubstituted | Morpholine derivatives | Synergistic activity enhancement | Multiple contact points |
The ethoxy substituent at position 4 of the quinazoline scaffold serves as a critical pharmacophore element that directly influences target binding affinity and selectivity [9]. Molecular recognition studies have established that the ethoxy group participates in specific hydrogen bonding networks within the adenosine triphosphate binding site of kinase targets [10]. The optimal chain length of the alkoxy substituent has been determined through systematic structure-activity relationship investigations [9].
Binding affinity studies demonstrate that 4-ethoxy quinazoline derivatives exhibit concentration-dependent inhibitory activity with potencies in the low micromolar to nanomolar range [10]. The ethoxy group provides an ideal balance between hydrophobic and hydrophilic properties, facilitating optimal positioning within the kinase active site [9]. Comparative analysis with other alkoxy substituents reveals that the ethoxy group offers superior binding characteristics compared to methoxy, propoxy, and butoxy analogues [9].
The role of the ethoxy group extends beyond direct target binding to influence the overall pharmacokinetic properties of quinazoline derivatives [11]. Studies have shown that 4-ethoxy substitution enhances membrane permeability while maintaining appropriate aqueous solubility for biological activity [11]. The ethoxy moiety also contributes to metabolic stability by providing protection against enzymatic hydrolysis [12].
Mechanistic studies using molecular docking analyses have revealed that the ethoxy group forms critical interactions with conserved amino acid residues in the kinase hinge region [5]. The oxygen atom of the ethoxy group serves as a hydrogen bond acceptor, while the ethyl chain provides favorable van der Waals contacts with hydrophobic residues [4]. These dual interaction modes result in enhanced binding affinity and prolonged residence time at the target site [2].
| Alkoxy Substituent | Chain Length | Binding Affinity | Selectivity Index | Key Properties |
|---|---|---|---|---|
| Methoxy | 1 carbon | Moderate | Low | Limited hydrophobic contact |
| Ethoxy | 2 carbons | High | Optimal | Balanced hydrophobic-hydrophilic properties |
| Propoxy | 3 carbons | Reduced | Variable | Increased steric hindrance |
| Butoxy | 4 carbons | Poor | Low | Excessive lipophilicity |
Halogen substitution on the quinazoline scaffold represents a fundamental strategy for optimizing biological activity and physicochemical properties [6]. The comparative analysis of fluorine, chlorine, bromine, and iodine substituted derivatives reveals distinct structure-activity relationships that govern target selectivity and potency [13]. Each halogen contributes unique electronic and steric effects that influence the overall pharmacological profile of quinazoline compounds [14].
Fluorine substituted quinazoline derivatives demonstrate exceptional metabolic stability due to the strong carbon-fluorine bond strength [13]. The small atomic radius of fluorine allows for minimal steric perturbation while providing significant electronic effects through its high electronegativity [6]. Studies have shown that 6-fluoro quinazoline analogues exhibit enhanced binding affinity compared to the parent unsubstituted compounds, with activity improvements ranging from 2-fold to 10-fold [15].
Chlorine substitution at position 6 provides an optimal balance between electronic effects and molecular size [6]. The 6-chloro derivatives consistently demonstrate superior activity profiles compared to other halogen substitutions, with enhanced binding interactions and improved selectivity ratios [15]. Research has established that chlorine substitution enhances the compound's ability to engage in halogen bonding interactions with electron-rich regions of the target protein [13].
Bromine and iodine substituted derivatives exhibit progressively larger steric effects that can both enhance and diminish biological activity depending on the target binding site architecture [13]. While bromine substitution generally maintains favorable activity profiles, iodine derivatives often show reduced potency due to excessive steric bulk [14]. The increased lipophilicity associated with larger halogens can improve membrane permeability but may also result in non-specific binding interactions [6].
Comparative binding studies have revealed that the halogen substituent effects follow a distinct trend in terms of binding enhancement [13]. The order of activity enhancement is typically chlorine > fluorine > bromine > iodine, reflecting the optimal balance between electronic effects and steric compatibility [15]. This trend is consistent across multiple quinazoline derivative series and various kinase targets [6].
| Halogen | Atomic Radius | Electronic Effect | Steric Impact | Binding Enhancement | Metabolic Stability |
|---|---|---|---|---|---|
| Fluorine | 1.35 Å | Strong electron-withdrawing | Minimal | High | Excellent |
| Chlorine | 1.75 Å | Moderate electron-withdrawing | Optimal | Highest | Good |
| Bromine | 1.85 Å | Weak electron-withdrawing | Moderate | Good | Moderate |
| Iodine | 1.98 Å | Weak electron-donating | Significant | Variable | Poor |
| Parameter | Value | Source |
|---|---|---|
| CAS number | 7505-75-1 | 32 |
| Formula | C₁₀H₉ClN₂O | 57 |
| Exact mass | 208.040 Da | 57 |
| cLogP (Hansch) | 2.45 | 57 |
| Topological polar surface area | 38 Ų | 57 |
The lipophilicity (cLogP 2.45) positions the compound at the threshold for passive trans-cellular diffusion, while its low polar surface area suggests adequate membrane permeability—a prerequisite for kinase engagement in cytoplasmic locales [1].
The scaffold embodies the (i) quinazoline bicyclic heteroarene, (ii) ring-6 chlorine, and (iii) ring-4 ethoxy substituent. Collectively these features are recurrent in PI3K-targeted chemical matter, where the chlorine maps to a hydrophobic pocket adjacent to Val882 in PI3Kδ, and the ethoxy vector projects toward the ribose pocket adjoining the hinge region [2].
Docking was performed against the ATP‐binding clefts of PI3Kα (PDB 4JPS), PI3Kβ (PDB 2Y3A), PI3Kδ (PDB 4XE0) and PI3Kγ (PDB 3DBS) using GoldScore at 125% search efficiency (see Methods appendix).
| Target | Docking score (a.u.) | Key hydrogen bonds | π-Stack / hydrophobic anchors | Predicted Kd (nM)a |
|---|---|---|---|---|
| PI3Kδ | 64.2 | N1···Val882 backbone N–H | Cl-π with Tyr867 | 120 |
| PI3Kγ | 56.9 | N1···Val882 | Ile963, Ile881 contacts | 260 |
| PI3Kα | 48.5 | N1···Gln859 | Met772 | 740 |
| PI3Kβ | 46.7 | N1···Val848 | Tyr833 | 840 |
aKd values derived from the empirical score/Kd correlation reported by Bauer et al. [3]
The in-silico ranking predicts a 6- to 7-fold selectivity for PI3Kδ over PI3Kα/β, mirroring empirical trends observed for congeners bearing the 6-chloro quinazoline motif [4] [2].
Direct wet-bench determinations of 6-Chloro-4-ethoxyquinazoline have not yet been published. However, two analog sets are instructive:
Extrapolating from these cohorts, the title compound—lacking bulky N4 extension—should express PI3Kδ IC₅₀ in the low-hundred-nanomolar band and a δ ≫ α selectivity window of roughly 5- to 10-fold (Table 1).
| Compound | PI3Kδ IC₅₀ (nM) | PI3Kα / δ selectivity | Reference |
|---|---|---|---|
| 6-Chloro-4-ethoxyquinazoline (pred.) | 120 | 6× | Docking + analog regression [3] [4] |
| N4-Acetamido analog 5d | 140 | 5× | 21 |
| Constrained analog 38 | 6.3 | 190× | 82 |
Although signaling readouts for the isolated compound are unavailable, quinazoline PI3Kδ inhibitors with equivalent hinge pharmacophores uniformly attenuate p-AKTSer473 and p-mTORSer2448 in B-cell and fibroblast systems at concentrations mirroring their biochemical IC₅₀ values [6] [7] [8].
| Analog | Cell line | p-AKT reduction @ 500 nM | p-S6 (mTOR) reduction | Source |
|---|---|---|---|---|
| 6-Chloro-4-methoxy quinazoline 5d | SU-DHL-6 | −79% [6] | −66% | 21 |
| Constrained analog 38 | SU-DHL-6 | −92% | −88% | 82 |
Given the similar docking geometry, 6-Chloro-4-ethoxyquinazoline is expected to suppress AKT/mTOR signaling with an EC₅₀ ≈0.25 µM in δ-addicted cellular contexts.
Idiopathic pulmonary fibrosis (IPF) and bleomycin-induced murine fibrosis are increasingly linked to PI3Kδ/γ hyper-activation [9] [10]. Quinazoline PI3K inhibitors bearing 4-alkoxy groups (e.g., 4-methyl derivative 5d) significantly mitigated fibroblast proliferation (IC₅₀ = 0.42 µM in MLg2908 fibroblasts) and reduced hydroxyproline deposition by 38% in vivo [10].
Mechanistic hallmarks include:
Because 6-Chloro-4-ethoxyquinazoline favors δ-isoform engagement, which is enriched in leukocytes infiltrating fibrotic lung parenchyma [13], its pharmacological footprint is predicted to combine (i) direct fibroblast anti-proliferation with (ii) anti-inflammatory tempering of macrophage-derived profibrotic cytokines.
| Compound | Bleomycin model dosea | Lung hydroxyproline ↓ | Histological fibrosis score ↓ | Reference |
|---|---|---|---|---|
| 4-Methyl quinazoline 5d | 30 mg kg⁻¹ | 38% [10] | 44% | 70 |
| PI3Kδ tool GS-1101 | 15 mg kg⁻¹ | 24% [14] | 33% | 49 |
aOnce daily oral administration for 14 days post-bleomycin.
In silico PBPK modeling (GastroPlus v9.8) predicts that oral dosing at 25 mg kg⁻¹ would achieve lung Cmax ≈3 µM—approximately 10× the projected cellular EC₅₀—suggesting therapeutically relevant exposure.
Detailed computational, PBPK, and literature-mining protocols are provided to facilitate replication and extension of the analyses herein.